(2r,3r)-7-(Methylsulfonyl)-3-(2,4,5-Trifluorophenyl)-1,2,3,4-Tetrahydropyrido[1,2-A]benzimidazol-2-Amine
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Overview
Description
(2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine is a small organic molecule belonging to the class of benzimidazoles Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the trifluorophenyl group and the methylsulfonyl group. Common reagents used in these steps include trifluorobenzene derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluorophenyl and methylsulfonyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified functional groups.
Scientific Research Applications
(2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways.
Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. One known target is dipeptidyl peptidase 4, an enzyme involved in glucose metabolism . By inhibiting this enzyme, the compound may modulate glucose levels and have potential therapeutic applications in the treatment of diabetes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the trifluorophenyl and methylsulfonyl groups.
Trifluorophenyl derivatives: Compounds containing the trifluorophenyl group but with different core structures.
Sulfonyl derivatives: Compounds with the sulfonyl group attached to various molecular frameworks.
Uniqueness
(2R,3R)-7-(methylsulfonyl)-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine is unique due to the combination of its benzimidazole core, trifluorophenyl group, and methylsulfonyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C18H16F3N3O2S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2R,3R)-7-methylsulfonyl-3-(2,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C18H16F3N3O2S/c1-27(25,26)9-2-3-17-16(4-9)23-18-6-11(15(22)8-24(17)18)10-5-13(20)14(21)7-12(10)19/h2-5,7,11,15H,6,8,22H2,1H3/t11-,15+/m1/s1 |
InChI Key |
HJJAYSSCWGUPKO-ABAIWWIYSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N3C[C@@H]([C@H](CC3=N2)C4=CC(=C(C=C4F)F)F)N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N3CC(C(CC3=N2)C4=CC(=C(C=C4F)F)F)N |
Origin of Product |
United States |
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